molecular formula C22H20F3N3O2 B2693359 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 941998-23-8

1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No.: B2693359
CAS No.: 941998-23-8
M. Wt: 415.416
InChI Key: UNGDQCJRSLUZDB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-(propan-2-yl)phenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c1-13(2)14-6-8-18(9-7-14)28-12-16(11-19(28)29)21-26-20(27-30-21)15-4-3-5-17(10-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDQCJRSLUZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidin-2-one Core

a) 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone ()
  • Key Differences: The 4-fluorophenyl group at the 1-position replaces the isopropylphenyl group, reducing steric bulk and altering electronic properties.
  • Structural Implications :
    • Lower molecular weight (MW ≈ 352 g/mol vs. ~435 g/mol for the target compound) due to smaller substituents.
    • The pyridine ring may participate in hydrogen bonding, influencing target selectivity.
b) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
  • Key Differences: A 3-chloro-4-fluorophenyl group at the 1-position introduces halogenated electron-withdrawing effects, contrasting with the isopropyl group’s electron-donating nature.
  • Synthetic Considerations :
    • Cyclopropane rings are prone to ring-opening under acidic conditions, whereas trifluoromethyl groups are chemically inert, favoring stability in vivo.
c) 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one ()
  • Key Differences: A diazo-acetyl group replaces the oxadiazole ring, introducing photoreactive properties and instability under UV light.

Oxadiazole Ring Modifications

a) 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
  • Key Differences: A 1,2-oxazole replaces the 1,2,4-oxadiazole, altering electronic distribution and hydrogen-bonding capacity. The tetrahydroquinoline scaffold adds rigidity, which may restrict conformational flexibility compared to the pyrrolidinone core .
  • Crystallographic Data :
    • The triclinic crystal system (space group P1) with unit cell parameters a = 13.516 Å, b = 14.193 Å suggests distinct packing interactions compared to the target compound, which likely adopts a different solid-state conformation .
b) {(S)-2-[3-(3-Fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone ()
  • Key Differences :
    • A triazole ring replaces the pyrrolidin-2-one core, increasing polarity and hydrogen-bond acceptor sites.
    • The 3-fluoro-2-methylphenyl group on the oxadiazole provides steric hindrance distinct from the trifluoromethylphenyl group .

Physicochemical and Pharmacokinetic Trends

Compound Feature Target Compound Analogue Analogue
1-Position Substituent 4-(Propan-2-yl)phenyl 4-Fluorophenyl 3-Chloro-4-fluorophenyl
4-Position Substituent 3-(Trifluoromethyl)phenyl-oxadiazole 3-Pyridinyl-oxadiazole 3-Cyclopropyl-oxadiazole
Lipophilicity (Predicted) High (CF₃, isopropyl) Moderate (F, pyridine) Moderate (Cl, cyclopropane)
Metabolic Stability Enhanced (CF₃) Reduced (pyridine metabolism) Moderate (cyclopropane stability)
Molecular Weight ~435 g/mol ~352 g/mol ~380 g/mol

Research Implications

  • Target Compound Advantages :
    • The trifluoromethyl group improves resistance to oxidative metabolism, extending half-life .
    • The isopropylphenyl group may enhance binding to hydrophobic pockets in enzyme active sites.
  • Limitations vs. Analogs :
    • Higher molecular weight could reduce oral bioavailability compared to smaller analogues (e.g., ) .
    • Synthetic complexity due to multiple sterically hindered substituents may lower yields compared to simpler derivatives (e.g., ) .

Biological Activity

The compound 1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a novel synthetic derivative belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H17F3N2OC_{17}H_{17}F_3N_2O, with a molecular weight of approximately 364.35 g/mol. The structure features a pyrrolidinone core substituted with various aromatic groups, including trifluoromethyl and isopropyl moieties, which are known to influence biological activity.

Biological Activity Overview

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant biological activities, particularly in cancer research. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A notable study evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The compound demonstrated promising results with IC50 values comparable to established chemotherapeutic agents:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-715.63Tamoxifen10.38
A5492.78Doxorubicin0.12
A3750.65--

The compound's mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase-3 cleavage in MCF-7 cells, suggesting a robust mechanism for anticancer activity .

Molecular docking studies revealed strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target receptors, similar to interactions observed with Tamoxifen. This suggests that modifications in the structure can enhance binding affinity and selectivity towards estrogen receptors .

Structure-Activity Relationship (SAR)

The substitution patterns on the oxadiazole ring significantly influence biological activity. For instance:

  • Electron-withdrawing groups (like trifluoromethyl) enhance anticancer activity.
  • Alkyl substitutions (like isopropyl) improve solubility and bioavailability.

These modifications are crucial for developing more potent analogs with improved pharmacological profiles .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical settings:

  • In Vivo Studies : Compounds similar to the one showed significant tumor reduction in xenograft models.
  • Combination Therapy : The compound was evaluated in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

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